

Application Notes and Protocols for 4,4'- Dinitrocarbanilide-d8 in Sample Preparation

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Compound of Interest		
Compound Name:	4,4'-Dinitrocarbanilide-d8	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **4,4'-Dinitrocarbanilide-d8** (DNC-d8) as an internal standard in the quantitative analysis of 4,4'-Dinitrocarbanilide (DNC), the marker residue of the veterinary drug nicarbazin. The primary application is in the analysis of animal tissues and feed to ensure food safety and for research purposes.

Introduction

4,4'-Dinitrocarbanilide (DNC) is the active component of the anticoccidial drug nicarbazin, widely used in the poultry industry.[1][2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for DNC in edible tissues.[1][3] Accurate quantification of DNC is crucial for monitoring compliance with these regulations and for pharmacokinetic studies.

4,4'-Dinitrocarbanilide-d8 (DNC-d8) is a deuterated analog of DNC and serves as an ideal internal standard for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use corrects for variations in sample preparation and instrument response, leading to improved accuracy and precision.[4][5][6]

Principle of Use

DNC-d8 is chemically identical to DNC, but with a higher molecular weight due to the replacement of eight hydrogen atoms with deuterium. This mass difference allows for its distinction from the native DNC by a mass spectrometer, while its similar chemical and physical properties ensure it behaves almost identically during extraction, chromatography, and



ionization. By adding a known amount of DNC-d8 to each sample at the beginning of the preparation process, the ratio of the analyte (DNC) signal to the internal standard (DNC-d8) signal can be used for accurate quantification, compensating for any losses during the procedure.

Application: Quantification of DNC in Chicken Tissues and Eggs by LC-MS/MS (Based on AOAC Official Method 2013.07)

This protocol describes the determination and identification of nicarbazin, measured as DNC, in chicken tissues (muscle, liver, kidney, skin with adhering fat) and eggs.[7][8][9][10]

Experimental Protocol

- 1. Reagents and Materials
- 4,4'-Dinitrocarbanilide (DNC) reference standard
- 4,4'-Dinitrocarbanilide-d8 (DNC-d8) internal standard
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Dimethylformamide (DMF)
- Water, LC-MS grade
- Formic acid (FA)
- Ammonium acetate (NH4OAc)
- Anhydrous sodium sulfate
- 50 mL conical polypropylene centrifuge tubes
- Volumetric flasks



- Pipettes
- LC-MS/MS system
- 2. Preparation of Standard Solutions
- DNC Stock Standard Solution (1000 µg/mL): Accurately weigh the equivalent of 100.0 mg of DNC (compensated for purity) and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with DMF.[8][9]
- DNC Intermediate Standard Solution (10 µg/mL): Perform a 100-fold dilution of the DNC stock standard solution with ACN.[8][9]
- DNC Standard Curve Solutions (25, 50, 125, 500, 1250, and 2500 ng/mL): Prepare a series of dilutions from the DNC intermediate standard solution with ACN.[8][9]
- DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 in a 10 mL volumetric flask with DMF and dilute to volume.[7][8]
- DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with ACN.[8][9]
- 3. Sample Preparation and Extraction
- Homogenization: Homogenize tissue samples, for example, by cryogenic grinding.[8]
- Weighing: Accurately weigh 5.00 ± 0.05 g of the homogenized sample (1.00 ± 0.05 g for kidney) into a 50 mL conical polypropylene centrifuge tube.[7]
- Fortification: Fortify all samples with 200 μ L (40 μ L for kidney) of the 1.0 μ g/mL DNC-d8 internal standard working solution.[7][8]
- Dehydration: Add 10 ± 1 g of anhydrous sodium sulfate (2.0 \pm 0.2 g for kidney) and thoroughly mix with a spatula to create a uniform homogenate.[7][8]
- Extraction: Add 20 mL of ACN and mix using a multi-tube vortex mixer for 30 minutes.
- Centrifugation: Centrifuge the sample at approximately 3000 rpm for 10 minutes.[7][8]



- Supernatant Collection: Decant the supernatant into another 50 mL tube.
- Re-extraction: Repeat the extraction (steps 5-7) and combine the supernatants.[7][8]
- Final Volume Adjustment: Adjust the final volume of the combined supernatants to 50 mL with ACN and mix thoroughly.[7][8]
- Filtration: Filter the sample extract into an LC vial for analysis.[7][8]
- 4. LC-MS/MS Analysis
- LC Conditions (suggested):
 - Column: C18 or equivalent
 - Mobile Phase A: Water with 0.1% Formic Acid and 5mM Ammonium Acetate
 - Mobile Phase B: Methanol with 0.1% Formic Acid and 5mM Ammonium Acetate
 - Gradient elution is typically used.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 10 μL
- MS/MS Conditions (suggested for negative ion mode):
 - DNC Transitions: m/z 301.0 → 136.7 (determinative) and 301.0 → 106.9 (identification).[8]
 - DNC-d8 Transition: m/z 308.7 → 140.6.[8]
- 5. Data Analysis and Calculation
- Measure the peak areas for the specified transitions of DNC and DNC-d8 in both the standard solutions and the samples.[7]
- Construct a 1/x weighted linear standard curve by plotting the ratio of the DNC peak area to the DNC-d8 peak area against the concentration of the DNC standards.[7]



- Calculate the concentration of DNC in the extracted samples from the standard curve.[7]
- Determine the final DNC concentration in the original tissue sample by accounting for the initial sample weight, dilutions, and extraction volumes.

Data Presentation

Table 1: Performance Data for the Quantification of DNC in Chicken Tissues using DNC-d8 Internal Standard (Based on AOAC Method 2013.07)

Tissue Type	Relative Recovery (%)	Repeatability (RSDr %)	Reproducibility (RSDR %)
Muscle	90.4	5.4	7.9
Liver	94.5	5.8	6.8
Kidney	91.5	5.2	9.0
Skin with Fat	94.5	8.9	8.9
Egg	82 (average)	2.5 - 11.3	Not specified

Data sourced from validation studies of AOAC Method 2013.07.[6][9][10]

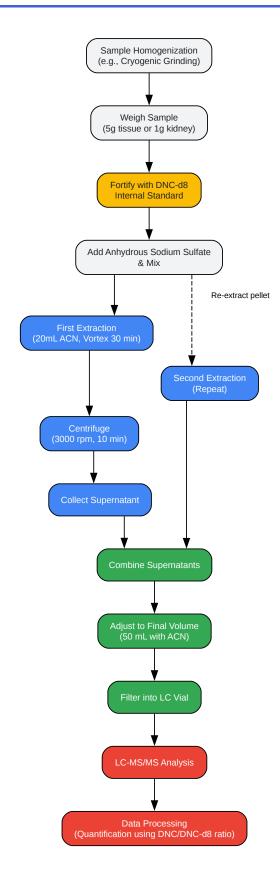
Table 2: LC-MS/MS Transitions for DNC and DNC-d8

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Function
DNC	301.0	136.7	Determinative
DNC	301.0	106.9	Identification
DNC-d8	308.7	140.6	Internal Standard

Data sourced from AOAC Method 2013.07.[8]

Experimental Workflow Diagram





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Caption: Workflow for DNC quantification using DNC-d8.



Conclusion

The use of **4,4'-Dinitrocarbanilide-d8** as an internal standard is a robust and reliable approach for the accurate quantification of DNC in various biological matrices. The detailed protocol based on the validated AOAC Official Method 2013.07 provides a clear guideline for researchers, scientists, and drug development professionals to implement this method in their laboratories. The high recovery and precision data underscore the effectiveness of this methodology for regulatory monitoring and research applications.

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